molecular formula C23H17ClO4 B3043071 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one CAS No. 720674-75-9

6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one

Cat. No. B3043071
M. Wt: 392.8 g/mol
InChI Key: MROAAGCGQLPMEO-UHFFFAOYSA-N
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Description

6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one , also known by its chemical formula C18H15ClO4 , is a synthetic organic compound. It belongs to the class of chromones and exhibits interesting biological properties. The compound’s structure combines a chromone core with a chloro-substituted phenyl group and two methoxy groups.



Synthesis Analysis

The synthesis of this compound involves several steps. One possible route could be through the reaction of a suitable phenol (such as 3,4-dimethoxyphenol) with a chromone derivative (e.g., 4-phenylchromen-2-one) in the presence of a chlorinating agent (e.g., thionyl chloride). Detailed synthetic protocols and optimization studies would be necessary to achieve high yields and purity.



Molecular Structure Analysis

The molecular formula C18H15ClO4 indicates 18 carbon atoms, 15 hydrogen atoms, one chlorine atom, and four oxygen atoms. The compound’s structure consists of a chromone ring system with a chloro-substituted phenyl group attached. The exact arrangement of atoms and bond angles can be visualized using molecular modeling software or X-ray crystallography.




Chemical Reactions Analysis

The reactivity of 6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one can be explored through various chemical reactions. Potential transformations include nucleophilic substitutions, oxidative processes, and cyclizations. Investigating its behavior under different reaction conditions would provide insights into its synthetic versatility.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point provides information about its purity and crystallinity.

  • Solubility : Investigate its solubility in various solvents (e.g., water, organic solvents).

  • UV-Vis Absorption : Analyze its absorption spectrum to identify characteristic peaks.

  • Stability : Assess its stability under different conditions (e.g., temperature, light, pH).


Safety And Hazards


  • Toxicity : Evaluate its toxicity profile through in vitro and in vivo studies.

  • Handling Precautions : Follow standard laboratory safety protocols when working with this compound.


Future Directions


  • Biological Activity : Investigate its potential as an antimicrobial, antiviral, or anticancer agent.

  • Structure-Activity Relationship (SAR) : Explore structural modifications to enhance its properties.

  • Drug Development : If it shows promising activity, consider further development as a drug candidate.


properties

IUPAC Name

6-chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROAAGCGQLPMEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Cl)OC2=O)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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